molecular formula C21H16F3N3O3 B2580558 N-(2-carbamoylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946378-60-5

N-(2-carbamoylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2580558
CAS No.: 946378-60-5
M. Wt: 415.372
InChI Key: KVGUUEVHRPBWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. For example, the trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the amide group could participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the electronegative fluorine atoms in the trifluoromethyl group could affect the compound’s solubility and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of new chemical entities, including thiourea derivatives, showing significant antimicrobial and antibiofilm properties against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings underline the potential of N-(2-carbamoylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide derivatives in developing novel antimicrobial agents with specific mechanisms of action against biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011).

Drug Discovery and Development

The compound has been identified as a core structure in the discovery of selective inhibitors for the Met kinase superfamily, demonstrating its utility in targeted cancer therapy. This research underscores the compound's versatility in medicinal chemistry, particularly in the design of molecules with improved enzyme potency, aqueous solubility, and kinase selectivity, leading to the advancement of compounds into clinical trials for cancer treatment (Schroeder et al., 2009).

Molecular Docking Studies

Molecular docking studies have been employed to investigate the interaction of N-(2-carbamoylphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide derivatives with various biological targets. These studies provide insights into the compound's potential as a fibroblast growth factor 1 inhibitor, highlighting its relevance in the development of anticancer agents by confirming their interaction with crucial biological targets (Misra, Ravichandiran, & Vijey Aanandhi M, 2017).

Heterogeneous Catalysis

The compound's derivatives have also been explored for their application in heterogeneous catalysis, such as in the Knoevenagel condensation process. This research opens new avenues for the use of these compounds in chemical synthesis, particularly in the development of efficient catalysts for organic transformations (Li et al., 2019).

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies might focus on testing its efficacy and safety in biological models .

Properties

IUPAC Name

N-(2-carbamoylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O3/c22-21(23,24)14-6-3-5-13(11-14)12-27-10-4-8-16(20(27)30)19(29)26-17-9-2-1-7-15(17)18(25)28/h1-11H,12H2,(H2,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGUUEVHRPBWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.